5-(3-Bromo-4-methoxybenzyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-Bromo-4-methoxybenzyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C11H12BrN3OS and its molecular weight is 314.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(3-Bromo-4-methoxybenzyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS: 397878-17-0) is a compound belonging to the class of triazoles, which have garnered attention for their diverse biological activities. The incorporation of a thione group enhances their pharmacological potential, making them candidates for various therapeutic applications. This article reviews the biological activities associated with this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrN3OS. The structure features a triazole ring substituted with a bromomethoxybenzyl group and a methyl group at specific positions.
Property | Value |
---|---|
Molecular Weight | 300.20 g/mol |
Density | Not specified |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. In studies involving various triazole compounds, including those similar to this compound:
- Antibacterial Effects : Compounds in this class have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated up to 85% inhibition of bacterial growth at certain concentrations .
Anticancer Activity
The anticancer potential of triazoles has been extensively studied:
- Mechanisms of Action : Compounds like this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. Reports indicate that triazole derivatives can inhibit tumor growth by more than 75% in specific cancer models .
Anti-inflammatory Activity
Triazoles have exhibited anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Studies suggest that these compounds can reduce the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects against inflammatory diseases .
Antioxidant Activity
The antioxidant capabilities of triazoles are also noteworthy:
- Free Radical Scavenging : Research indicates that certain triazole derivatives can scavenge free radicals effectively. For example, related compounds achieved an 85% free radical scavenging effect at low concentrations .
Case Studies
Several studies have highlighted the biological activities of triazole derivatives:
- Study on Antimicrobial Activity : A study synthesized multiple triazole derivatives and screened them against various bacterial strains. The results showed that specific compounds exhibited potent antibacterial activity comparable to standard antibiotics .
- Anticancer Evaluation : In vitro studies demonstrated that certain triazole derivatives could significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating substantial potency .
Properties
Molecular Formula |
C11H12BrN3OS |
---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H12BrN3OS/c1-15-10(13-14-11(15)17)6-7-3-4-9(16-2)8(12)5-7/h3-5H,6H2,1-2H3,(H,14,17) |
InChI Key |
JFEBTANALIHFDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CC(=C(C=C2)OC)Br |
solubility |
36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.